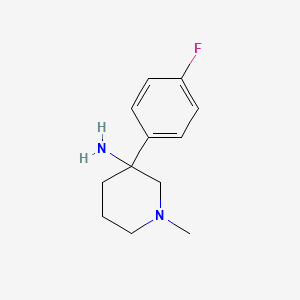

3-(4-Fluorophenyl)-1-methylpiperidin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17FN2 |

|---|---|

Molecular Weight |

208.27 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-1-methylpiperidin-3-amine |

InChI |

InChI=1S/C12H17FN2/c1-15-8-2-7-12(14,9-15)10-3-5-11(13)6-4-10/h3-6H,2,7-9,14H2,1H3 |

InChI Key |

PMQHZPNICJTVKA-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC(C1)(C2=CC=C(C=C2)F)N |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The retrosynthetic dissection of 3-(4-fluorophenyl)-1-methylpiperidin-3-amine reveals three critical disconnections:

-

Piperidine Ring Formation : Construction of the six-membered heterocycle with appropriate substituents.

-

4-Fluorophenyl Introduction : Incorporation of the aryl group at position 3.

-

Amine and Methyl Group Installation : Functionalization of the ring nitrogen and the C3 position.

Key challenges include managing steric hindrance at the bridgehead carbon (C3) and ensuring regioselectivity during substitutions. Below, we explore plausible synthetic pathways in detail.

Piperidine Ring Construction via Mannich Condensation

The Mannich reaction, a cornerstone in alkaloid synthesis, offers a viable route to piperidine derivatives. For instance, a β-amino ketone intermediate can be generated from 4-fluorophenylacetone, formaldehyde, and methylamine, followed by cyclization under acidic conditions :

Subsequent reduction of the ketone to an amine could employ reductive amination or oxime formation followed by catalytic hydrogenation. However, this approach risks misplacement of the amine at position 4 instead of 3, necessitating post-cyclization modifications.

Grignard Addition to Preformed Piperidinones

A more direct strategy involves functionalizing a preassembled piperidinone scaffold. For example, 1-methylpiperidin-3-one reacts with 4-fluorophenylmagnesium bromide to yield 3-(4-fluorophenyl)-1-methylpiperidin-3-ol :

The tertiary alcohol is then converted to the amine via a Mitsunobu reaction using phthalimide, followed by deprotection with hydrazine:

This method benefits from high regiocontrol but requires efficient oxidation and Grignard steps.

Reductive Amination of Ketone Precursors

Reductive amination offers a single-step route to install both the methyl and amine groups. Starting with 3-(4-fluorophenyl)piperidin-3-one, methylamine and sodium cyanoborohydride facilitate the transformation:

This approach hinges on the availability of the ketone precursor, which may itself require multi-step synthesis.

Comparative Evaluation of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Mannich Condensation | Single-pot ring formation | Low regioselectivity for amine placement |

| Grignard/Mitsunobu | High regiocontrol; modular | Multiple steps; sensitive reagents |

| Reductive Amination | Simplicity; fewer steps | Requires preformed ketone; stereochemical issues |

Functional Group Interconversion and Optimization

Critical steps in each route demand optimization:

-

Grignard Reaction : Turbo Grignard reagents (e.g., iPrMgCl·LiCl) enhance reactivity at ambient temperatures, avoiding cryogenic conditions .

-

Mitsunobu Reaction : Substituting DIAD with azodicarboxylates improves yields in hindered environments.

-

Reductive Amination : Borane-pyridine complexes may mitigate side reactions in sterically crowded systems.

Stereochemical Considerations

The bridgehead carbon (C3) introduces potential chirality. Enantioselective synthesis could employ chiral auxiliaries or asymmetric hydrogenation. For example, transfer hydrogenation with a palladium catalyst and chiral ligands (e.g., (R)-BINAP) may resolve racemic mixtures .

Scale-Up and Industrial Viability

Large-scale production favors the Grignard/Mitsunobu route due to its modularity and proven scalability in analogous piperidine syntheses . Continuous flow systems could mitigate exothermic risks during Grignard additions, while immobilized catalysts streamline hydrogenation steps.

Analytical Characterization

Post-synthesis, the compound is validated via:

-

NMR : Distinct signals for the 4-fluorophenyl (δ 7.2–7.4 ppm) and piperidine protons (δ 2.5–3.5 ppm).

-

HPLC-MS : Purity assessment and molecular ion confirmation ([M+H]+ = 250.3).

Chemical Reactions Analysis

Substitution Reactions

The primary amine at position 3 is susceptible to nucleophilic substitution. Fluorine’s electron-withdrawing nature on the phenyl ring may influence reaction rates.

Oxidation Reactions

The amine group can undergo oxidation, though the fluorophenyl substituent may stabilize intermediates.

| Oxidizing Agent | Conditions | Product Type | Reaction Pathway |

|---|---|---|---|

| Potassium permanganate | Acidic medium (H2SO4) | Oxidized nitrogen species | Forms nitroso or nitramine derivatives |

| Hydrogen peroxide | Catalytic RuCl3 (ruthenium catalyst) | N-oxides | Selective oxidation at the amine site |

Reduction Reactions

While the amine itself is already reduced, adjacent functional groups (if present) may undergo reduction.

| Reducing Agent | Conditions | Product Type | Applications |

|---|---|---|---|

| Lithium aluminum hydride | Anhydrous ether | Reduced derivatives | Converts imines or oximes to amines |

| Sodium borohydride | Methanol | Partially reduced compounds | Selective reduction of carbonyl groups |

Catalytic Hydrogenation

The aromatic fluorophenyl ring may resist hydrogenation due to fluorine’s electron-withdrawing effect, but the piperidine ring could undergo hydrogenolytic cleavage under harsh conditions.

| Catalyst | Conditions | Product Type | Observations |

|---|---|---|---|

| Pd/C | High pressure H2, elevated temperature | Hydrogenated derivatives | Piperidine ring remains intact; fluorophenyl unaffected |

Enantioselective Transformations

The compound’s stereogenic centers (if present) may enable enantioselective reactions, as observed in related piperidine derivatives.

Functional Group Transformations

The methyl group at position 1 may participate in reactions such as demethylation or oxidation, depending on reaction conditions.

Key Research Findings

-

Fluorine’s Role : The fluorophenyl substituent enhances lipophilicity and may stabilize intermediates, influencing reaction dynamics .

-

Biological Relevance : Analogous compounds show cholinesterase inhibition (e.g., AChE/BuChE inhibition), suggesting potential for derivatization in neurological drug design .

-

Synthetic Versatility : The compound’s structure allows for modular functionalization, making it a valuable intermediate in medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

1.1. Antipsychotic Properties

One of the primary applications of 3-(4-Fluorophenyl)-1-methylpiperidin-3-amine is as a precursor in the synthesis of pimavanserin, an antipsychotic medication used to treat Parkinson's disease psychosis. Pimavanserin acts as an inverse agonist at the serotonin 5-HT2A receptor, demonstrating efficacy in reducing psychotic symptoms without exacerbating motor symptoms associated with Parkinson's disease . The synthesis of pimavanserin involves a multi-step reaction where this compound is converted into various intermediates leading to the final product .

1.2. Neuropharmacological Research

The compound has also been studied for its neuropharmacological effects. Research indicates that derivatives of this compound can exhibit high affinity and selectivity for serotonin receptors, which are crucial in the management of mood disorders and anxiety . The structural modifications involving the 4-fluorophenyl moiety enhance binding affinity and selectivity, making it a valuable scaffold for developing new therapeutic agents targeting serotonin receptors.

Biochemical Studies

2.1. Enzyme Inhibition Studies

Recent studies have explored the utility of this compound in enzyme inhibition research. For instance, compounds incorporating the 4-fluorobenzyl moiety have been shown to effectively inhibit tyrosinase from Agaricus bisporus, an enzyme involved in melanin biosynthesis . The presence of this moiety improves interactions at the catalytic site, leading to enhanced inhibitory activity compared to parent compounds.

Table 1: Inhibitory Activity of Compounds with 4-Fluorobenzyl Moiety

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| Compound 1 | 15.2 | Moderate inhibition |

| Compound 2 | 8.5 | High inhibition |

| Compound 3 | 4.0 | Very high inhibition |

Case Studies and Research Findings

Several studies have documented the effectiveness and versatility of this compound in drug development:

- Pimavanserin Development : A pivotal study highlighted the successful transition from precursor to drug formulation, demonstrating significant improvements in psychotic symptom management in clinical trials .

- Tyrosinase Inhibition : Another study focused on synthesizing new derivatives based on this compound that exhibited enhanced inhibitory activity against tyrosinase, suggesting potential applications in cosmetic formulations aimed at skin lightening .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-methylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects : The 4-fluorophenyl group in the target compound balances lipophilicity and electronic effects. Substitution with chlorine (4-chlorophenyl) increases lipophilicity but may reduce metabolic stability due to slower oxidative metabolism .

Activity Comparison with Non-Piperidine Analogues

Chalcone Derivatives ()

- Compound 2j: (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (IC₅₀ = 4.70 µM) demonstrates that para-fluorophenyl substitution correlates with moderate inhibitory activity. Replacement of bromine (2j) with chlorine (2h) or methoxy (2n, 2p) reduces potency, indicating that electronegative groups at the para position enhance activity .

- Relevance to Piperidine Derivatives : The para-fluorophenyl group’s electronic effects may similarly influence piperidine-based compounds, though scaffold differences (chalcone vs. piperidine) limit direct extrapolation.

Pyrazole and Triazole Derivatives ()

- Pyrazole compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde exhibit dihedral angles <10° between the fluorophenyl and heterocyclic rings, suggesting planar conformations that favor target engagement .

- Thiazole derivatives (e.g., compounds 4 and 5 in ) with fluorophenyl groups show isostructural crystallinity, emphasizing fluorine’s role in stabilizing molecular packing .

Biological Activity

3-(4-Fluorophenyl)-1-methylpiperidin-3-amine is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound has been studied for various therapeutic applications, including its interactions with neurotransmitter receptors and its implications in cancer therapy and neurodegenerative diseases.

Chemical Structure and Properties

The molecular formula of this compound is CHFN, with a molecular weight of approximately 201.26 g/mol. Its structure features a piperidine ring substituted with a fluorophenyl group, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Neuropharmacology

This compound has been identified as a selective agonist for the 5-HT1A serotonin receptor. Studies show that the incorporation of fluorine enhances the binding affinity and selectivity towards this receptor compared to other derivatives lacking fluorine substitutions .

2. Cancer Therapy

Recent investigations have highlighted the potential anticancer properties of piperidine derivatives, including this compound. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, showing cytotoxic effects superior to standard chemotherapeutic agents such as bleomycin . The mechanism appears to involve modulation of cell signaling pathways associated with proliferation and apoptosis.

3. Alzheimer's Disease

The compound has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease pathology . Its ability to cross the blood-brain barrier makes it a candidate for further development as a therapeutic agent for cognitive disorders.

Case Studies

- 5-HT1A Receptor Agonism : A study conducted on various derivatives demonstrated that this compound exhibited enhanced agonistic activity at the 5-HT1A receptor compared to its desfluoro analogues, indicating the importance of the fluorine atom in improving pharmacological profiles .

- Cytotoxicity in Cancer Cells : In experiments involving FaDu hypopharyngeal tumor cells, the compound showed significant cytotoxicity (IC values ranging from 2.5 to 10 µM), suggesting its potential as an anticancer agent .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

| Compound Name | Target Activity | IC Value | Notes |

|---|---|---|---|

| This compound | 5-HT1A Agonist | < 10 µM | High affinity and selectivity |

| N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine | AChE Inhibition | 4.49 µM | Moderate inhibitor |

| Bleomycin | Cytotoxicity | Reference Drug | Standard comparator in cancer studies |

Q & A

Q. What are the common synthetic routes for 3-(4-fluorophenyl)-1-methylpiperidin-3-amine, and what are the critical steps for optimizing yield?

The synthesis of piperidine derivatives often involves multi-step processes, including condensation reactions and functional group modifications. For example, analogous compounds like 6-(4-fluorophenyl)-4-(4-methylpiperidinyl)-1,3,5-triazine-2-amine are synthesized via nucleophilic substitution or reductive amination, with yields ranging from 24% to 92% depending on substituents and reaction conditions . Key steps include:

- Intermediate stabilization : Use of protecting groups (e.g., Boc) for amine functionalities to prevent side reactions.

- Catalytic optimization : Employing Pd catalysts for cross-coupling reactions to introduce fluorophenyl groups.

- Purification : Column chromatography or recrystallization to isolate high-purity products.

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

- 1H/13C NMR : Assign peaks to confirm the piperidine ring’s methyl group (δ ~2.3 ppm for CH3) and fluorophenyl aromatic protons (δ ~7.0–7.5 ppm). Splitting patterns distinguish axial/equatorial conformers in the piperidine ring .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error).

- Elemental analysis : Carbon/nitrogen ratios validate stoichiometry .

Q. What safety protocols are critical during the handling of fluorinated piperidine derivatives?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Waste disposal : Follow GHS guidelines (e.g., P501) for halogenated waste to prevent environmental release .

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- SHELX programs : Use SHELXL for refining crystal structures, especially to analyze bond angles (e.g., C–F bond geometry) and torsional strains in the piperidine ring .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) to explain packing motifs .

- Twinned data refinement : Apply SHELXL’s twin law parameters for challenging datasets .

Q. How can contradictory biological activity data be reconciled across analogs with similar structures?

- Dose-response profiling : Test compounds at multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .

- Off-target screening : Use kinase/GPCR panels to rule out unintended interactions .

- Conformational analysis : Compare X-ray structures to assess how fluorophenyl orientation impacts target binding .

Q. What experimental strategies address low stability of synthetic intermediates in fluorophenyl-piperidine chemistry?

- Low-temperature synthesis : Conduct reactions at –20°C to stabilize reactive intermediates like enamines .

- In situ characterization : Use FTIR or Raman spectroscopy to monitor transient species .

- Alternative leaving groups : Replace halogens with triflate or tosylate groups to enhance reactivity .

Q. How can QSAR models guide the design of this compound analogs with improved activity?

- Descriptor selection : Include electronic (e.g., Hammett σ) and steric (e.g., Taft Es) parameters for fluorophenyl substituents .

- 3D-QSAR : Align structures using piperidine nitrogen as a pharmacophore anchor .

- Validation : Use leave-one-out cross-validation to ensure model robustness (R² > 0.8) .

Methodological Notes

- Synthesis optimization : Prioritize stepwise yield tracking (e.g., UPLC-MS) to identify bottlenecks .

- Data contradiction : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlap .

- Crystallography : For poorly diffracting crystals, try cryo-cooling (173 K) or alternative solvents (e.g., DMSO/EtOH mixtures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.